molecular formula C23H46N2O6 B12772958 Phytosphingosine PCA CAS No. 291520-27-9

Phytosphingosine PCA

Cat. No.: B12772958
CAS No.: 291520-27-9
M. Wt: 446.6 g/mol
InChI Key: CMYDLTSVAJKTPU-RXQQAGQTSA-N
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Description

Phytosphingosine PCA is a salt derived from phytosphingosine, a naturally occurring trihydroxy sphingoid base and key component of the skin's barrier lipids , and pyrrolidone carboxylic acid (PCA), a component of the skin's Natural Moisturizing Factor (NMF) . This combination creates a stable, skin-identical compound that is readily incorporated into research formulations . Its primary researched function is as a skin-conditioning agent, where it helps to maintain the skin in good condition by supporting barrier integrity and improving hydration . The value of this compound in scientific research extends beyond basic conditioning. Studies highlight its multi-faceted benefits, including significant anti-inflammatory and antimicrobial properties, making it a compound of interest for projects focused on managing skin conditions like acne . It is reported to inhibit the growth of bacteria such as Propionibacterium acnes and to help calm the skin by reducing pro-inflammatory mediators . Furthermore, its very low comedogenic rating of 1 (on a 0-5 scale) indicates it has a minimal potential to clog pores, making it a relevant subject for studies on formulations for acne-prone skin . For researchers in dermatology and cosmetic science, this compound offers a versatile tool for developing advanced topical formulations. It is produced through plant fermentation, aligning with demands for sustainable and vegan-friendly ingredients in modern product development . This compound is for research applications only and is not intended for diagnostic or therapeutic use, nor for personal consumption.

Properties

CAS No.

291520-27-9

Molecular Formula

C23H46N2O6

Molecular Weight

446.6 g/mol

IUPAC Name

(2S,3S,4R)-2-aminooctadecane-1,3,4-triol;5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C18H39NO3.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;7-4-2-1-3(6-4)5(8)9/h16-18,20-22H,2-15,19H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t16-,17+,18-;/m0./s1

InChI Key

CMYDLTSVAJKTPU-RXQQAGQTSA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O.C1CC(=O)NC1C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(C(C(CO)N)O)O.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Fates of Phytosphingosine and Pyrrolidone Carboxylic Acid As Precursors to Phytosphingosine Pca

Biosynthetic Pathways of the Phytosphingosine (B30862) Moiety

Phytosphingosine is a sphingoid base, a class of aliphatic amino alcohols that form the backbone of sphingolipids. wikipedia.org Its synthesis can be achieved through both natural de novo pathways within organisms and through targeted biotechnological production.

The de novo synthesis of sphingolipids, including phytosphingosine, is a conserved pathway that begins in the endoplasmic reticulum. nih.govtandfonline.com The process initiates with the condensation of L-serine and palmitoyl-CoA, a rate-limiting step catalyzed by the enzyme serine palmitoyltransferase (SPT). nih.govresearchgate.netnih.gov This reaction produces 3-ketosphinganine (also known as 3-ketodihydrosphingosine). researchgate.netnih.gov

Following this initial step, 3-ketosphinganine is rapidly reduced to dihydrosphingosine (sphinganine) by the NADPH-dependent enzyme 3-ketodihydrosphingosine reductase. nih.gov In organisms like yeast, plants, and in certain mammalian tissues such as the skin, dihydrosphingosine can be hydroxylated at the C-4 position to form phytosphingosine. tandfonline.comtandfonline.com This critical hydroxylation step is catalyzed by sphingolipid C4-hydroxylase (also known as SUR2, SYR2, or DEGS2 in mammals). tandfonline.comnih.govtandfonline.comgoogle.com The presence of this hydroxylase is the key determinant for the synthesis of phytosphingosine-based sphingolipids. tandfonline.com

Table 1: Key Enzymes in the De Novo Biosynthesis of Phytosphingosine
EnzymeGene(s)FunctionSubstrate(s)Product
Serine Palmitoyltransferase (SPT)LCB1/SPTLC1, LCB2/SPTLC2/SPTLC3Catalyzes the initial, rate-limiting condensation step in sphingolipid synthesis. nih.govnih.govL-serine, Palmitoyl-CoA3-Ketosphinganine
3-Ketodihydrosphingosine ReductaseTSC10Reduces the keto group of 3-ketosphinganine. nih.gov3-KetosphinganineDihydrosphingosine (Sphinganine)
Sphingolipid C4-hydroxylaseSUR2/SYR2/DEGS2Hydroxylates dihydrosphingosine at the C-4 position. tandfonline.comnih.govgoogle.comDihydrosphingosinePhytosphingosine

While chemical synthesis of sphingoid bases is possible, it is often complex and costly. researchgate.net Biotechnological methods, primarily using fermentation, offer a promising alternative. The unconventional yeast Wickerhamomyces ciferrii is notable as it is the only known microorganism that naturally produces and secretes large quantities of acetylated sphingoid bases, particularly tetraacetyl phytosphingosine (TAPS). nih.govresearchgate.netnih.gov This makes it an ideal candidate for the industrial production of phytosphingosine. researchgate.netnih.gov

The production process involves the deacetylation of TAPS to yield phytosphingosine. nih.gov To enhance production, various strategies are employed, including classical strain improvement through mutagenesis and screening, as well as modern metabolic engineering techniques. researchgate.netnih.gov Genetic engineering of W. ciferrii aims to optimize the metabolic pathway towards higher yields and a more specific spectrum of sphingoid bases. google.comresearchgate.net

Biosynthetic Pathways of Pyrrolidone Carboxylic Acid (PCA)

Pyrrolidone carboxylic acid (PCA), also known as pyroglutamic acid, is a derivative of glutamic acid. plos.orggoogle.com Its primary route of synthesis in biological systems is the cyclization of an N-terminal glutamine or, less commonly, a glutamic acid residue of a protein or peptide. plos.orgnih.gov This conversion is a type of post-translational modification. plos.org

The formation of PCA can occur through several mechanisms:

Enzymatic Cyclization : In many cases, the cyclization of N-terminal glutamine is catalyzed by the enzyme glutaminyl cyclase (glutamine cyclotransferase). researchgate.net This enzyme facilitates the formation of the internal lactam ring, releasing ammonia.

Non-enzymatic Cyclization : Free glutamine can also undergo spontaneous, non-enzymic cyclization, particularly under mildly acidic conditions. plos.orgnih.gov

From Glutamic Acid : PCA can be formed from glutamic acid via a dehydration reaction, which typically requires more acidic conditions. plos.orggoogle.com

In the context of the epidermis, PCA is a major component of the skin's natural moisturizing factors. google.com Research in guinea pig and mouse epidermis suggests that the PCA found in the stratum corneum is derived from the breakdown of specific proteins synthesized days earlier. nih.govnih.gov The liberation of free glutamine from these proteins, followed by its cyclization, appears to be the predominant route for PCA accumulation in the skin. nih.gov

Degradative Metabolism of the Phytosphingosine Moiety

While the synthesis of phytosphingosine is well-understood, its degradation pathway has also been elucidated, revealing a series of reactions that ultimately convert it into common fatty acids. pnas.orgnih.gov This catabolic process is crucial for maintaining sphingolipid homeostasis. pnas.org

Unlike typical fatty acids that are degraded via β-oxidation, phytosphingosine enters a degradation pathway involving fatty acid α-oxidation. pnas.orgnih.govpnas.org This entire pathway, which converts the C18 phytosphingosine into a C15 fatty acid, involves six distinct reactions and occurs in the endoplasmic reticulum. pnas.orgnih.gov

The steps are as follows:

Phosphorylation : Phytosphingosine is first phosphorylated at the 1-OH position by a sphingosine (B13886) kinase (primarily SPHK2) to form phytosphingosine-1-phosphate. pnas.org

Cleavage : The resulting phytosphingosine-1-phosphate is cleaved by sphingosine-1-phosphate lyase (SPGL1). This reaction yields a C16 2-hydroxy fatty aldehyde (2-hydroxy hexadecanal) and ethanolamine (B43304) phosphate (B84403). wikipedia.orgpnas.org

Oxidation to 2-OH Fatty Acid : The 2-hydroxy hexadecanal (B134135) is oxidized to 2-hydroxy palmitic acid (a 2-OH C16:0 fatty acid) by the fatty aldehyde dehydrogenase ALDH3A2. pnas.orgnih.gov

CoA Addition : The 2-hydroxy palmitic acid is then activated by the addition of Coenzyme A, forming 2-hydroxy palmitoyl-CoA. pnas.org

C1 Removal (α-Oxidation Cleavage) : This is the key α-oxidation step. The 2-hydroxy acyl-CoA lyase (primarily HACL2, with a minor contribution from HACL1) cleaves 2-hydroxy palmitoyl-CoA. pnas.orgnih.govmolbiolcell.org This cleavage removes one carbon atom, producing a C15 fatty aldehyde (pentadecanal) and formyl-CoA. pnas.orgmolbiolcell.org

Final Oxidation : The C15 fatty aldehyde is oxidized to pentadecanoic acid (a C15:0 fatty acid) by the same ALDH3A2 enzyme used in step 3. nih.gov

This pathway is a source of odd-numbered fatty acids and 2-hydroxy fatty acids in mammals. pnas.orgresearchgate.netnih.gov

Table 2: Key Enzymes in the Degradative Metabolism of Phytosphingosine
EnzymeLocationFunction in PathwaySubstrateProduct
Sphingosine Kinase 2 (SPHK2)Endoplasmic ReticulumPhosphorylates phytosphingosine. pnas.orgPhytosphingosinePhytosphingosine-1-phosphate
Sphingosine-1-Phosphate Lyase (SPGL1)Endoplasmic ReticulumCleaves phytosphingosine-1-phosphate. pnas.orgPhytosphingosine-1-phosphate2-hydroxy hexadecanal
Aldehyde Dehydrogenase 3A2 (ALDH3A2)Endoplasmic ReticulumOxidizes fatty aldehydes to fatty acids. pnas.orgnih.gov2-hydroxy hexadecanal, Pentadecanal2-hydroxy palmitic acid, Pentadecanoic acid
2-hydroxyacyl-CoA lyase 2 (HACL2)Endoplasmic ReticulumCatalyzes the key C1 removal (α-oxidation) step. pnas.orgnih.govmolbiolcell.org2-hydroxy palmitoyl-CoAPentadecanal

The degradation of phytosphingosine is not an isolated pathway; it is interconnected with broader lipid metabolism. The final product, pentadecanoic acid (an odd-chain fatty acid), can be incorporated into various other lipids, primarily glycerolipids like phosphatidylcholine. pnas.orgnih.gov This demonstrates a direct link between sphingolipid catabolism and glycerolipid synthesis. pnas.org

Furthermore, the pathway itself is an alternative source of 2-hydroxy fatty acids, which are important components of sphingolipids in specific tissues like the myelin sheath of the brain. pnas.orgmdpi.com The degradation of phytosphingosine, therefore, contributes to the pool of specialized fatty acids available for the synthesis of other complex lipids. The catabolism of sphingoid bases like phytosphingosine can ultimately lead to the formation of palmitic acid, linking it back to the central fatty acid pool. libretexts.org

Molecular and Cellular Mechanisms Mediated by Phytosphingosine Pca and Its Constituents

Signaling Roles of the Phytosphingosine (B30862) Moiety and its Phosphorylated Derivatives

The phytosphingosine moiety and its phosphorylated form, phytosphingosine-1-phosphate (P1P or PHS1P), act as signaling molecules that modulate fundamental cellular activities, from gene expression to programmed cell death. nih.govembopress.org

Phytosphingosine and its derivatives exert significant control over gene expression through various signaling cascades. In yeast, phytosphingosine-1-phosphate has been identified as a specific signaling molecule that regulates the expression of genes required for mitochondrial respiration. embopress.orgnih.govnih.gov This regulation is mediated through the HAP complex transcription factor. embopress.orgnih.govnih.gov

In mammalian cells, phytosphingosine can modulate the microphthalmia-associated transcription factor (MITF), a key regulator of melanin (B1238610) production. researchgate.netnih.gov It suppresses the expression of melanogenesis-related enzymes such as tyrosinase, tyrosinase-related protein-1 (TRP-1), and TRP-2. nih.gov This is achieved by downregulating critical transcription factors of MITF, including paired box 3 (PAX3) and SRY-related HMG-box 10 (SOX10), as well as the protein levels of β-catenin. researchgate.netnih.gov

Furthermore, studies in leukemia cells have shown that phytosphingosine treatment alters the expression of genes involved in the positive regulation of the apoptotic process and protein kinase activity. sciopen.com

Table 1: Genes and Proteins Regulated by Phytosphingosine and its Derivatives

Molecule Target Gene/Protein Cellular Process Model System Finding Citation
Phytosphingosine-1-Phosphate HAP Complex-dependent genes Mitochondrial Respiration Saccharomyces cerevisiae (Yeast) Regulates the expression of genes essential for cellular respiration. embopress.orgnih.govnih.gov
Phytosphingosine MITF, Tyrosinase, TRP-1, TRP-2 Melanogenesis Melan-a cells, Reconstructed human skin Suppresses the expression of key enzymes and transcription factors involved in melanin synthesis. researchgate.netnih.gov
Phytosphingosine PAX3, SOX10, β-catenin Gene Transcription (Melanogenesis) Melan-a cells Downregulates upstream transcription factors of MITF. researchgate.netnih.gov
Phytosphingosine Apoptosis-related genes Apoptosis K562 leukemia cells Alters the expression of genes involved in the positive regulation of apoptosis. sciopen.com
Phytosphingosine Bcl-2 Apoptosis Leukemia cells Downregulates the anti-apoptotic protein Bcl-2. sciopen.com
Phytosphingosine Cleaved Caspase-3, Cleaved Caspase-9 Apoptosis Leukemia cells Upregulates the levels of active caspases. sciopen.com

Phytosphingosine is a potent modulator of cell proliferation and a strong inducer of apoptosis, particularly in cancer cells. nih.govnih.govaacrjournals.org It inhibits the growth of various cancer cell lines, including human T-cell lymphoma (Jurkat cells) and leukemia cells, in a dose- and time-dependent manner. sciopen.comnih.gov One of the key mechanisms is the induction of G2/M-phase cell cycle arrest. nih.govresearchgate.net

Phytosphingosine-induced apoptosis is characterized by classic hallmarks such as chromatin DNA fragmentation and an increase in the sub-G1 cell population. nih.govaacrjournals.orgnih.gov The process is mediated through the activation of caspases, which are the executioners of apoptosis. nih.gov Specifically, phytosphingosine activates initiator caspases like caspase-8 and caspase-9, which in turn activate the effector caspase, caspase-3. nih.govaacrjournals.orgnih.gov

The apoptotic signal originates from multiple pathways. Phytosphingosine can trigger caspase-8 activation in a death receptor-independent manner. nih.govaacrjournals.org It also heavily involves the mitochondrial (or intrinsic) pathway, evidenced by the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria. nih.govaacrjournals.org This event is crucial for initiating the mitochondrial cascade of apoptosis. aacrjournals.org Studies show that the anti-apoptotic protein Bcl-2, which can be overexpressed in some cancers, is downregulated by phytosphingosine, and overexpression of Bcl-2 can prevent the apoptotic effects of phytosphingosine. sciopen.comnih.govnih.gov

Table 2: Effects of Phytosphingosine on Cellular Proliferation and Apoptosis

Cell Line Effect Key Molecular Events Citation
Human T-cell lymphoma (Jurkat) Induction of apoptosis; G2/M-phase arrest Activation of caspase-3, -8, -9; DNA fragmentation; Bax translocation; Cytochrome c release; Dephosphorylation of Akt. nih.govaacrjournals.orgnih.gov
Human Leukemia (K562, SUP-B15) Inhibition of proliferation and DNA synthesis; Induction of apoptosis Downregulation of Bcl-2; Upregulation of cleaved caspase-3 and -9; Reduced mitochondrial membrane potential. sciopen.com
Human Lung Adenocarcinoma (A549) Growth inhibition; G2/M-phase arrest; Induction of apoptosis Increased Bax/Bcl-2 ratio; Cytochrome c release; Activation of caspase-9 and -3. researchgate.net

The mitochondrion is a central target in the cellular mechanisms of phytosphingosine. nih.govmicrobiologyresearch.org PHS induces apoptosis largely through a mitochondria-dependent pathway. researchgate.netnih.gov A key event in this process is the disruption of the mitochondrial membrane potential (ΔΨm). nih.govaacrjournals.orgnih.gov Phytosphingosine can perturb the mitochondria both directly and indirectly. nih.govnih.gov The direct effect involves a reduction of the mitochondrial membrane potential even in a cell-free system, while the indirect effect includes the inhibition of pro-survival signals like the Akt pathway, which helps maintain mitochondrial integrity. nih.govnih.gov

This disruption leads to the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol. nih.govaacrjournals.orgnih.gov Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and initiates the caspase cascade. nih.gov

Furthermore, studies in the fungus Neurospora crassa revealed that exposure to phytosphingosine causes a significant decrease in the expression of genes that encode mitochondrial proteins. microbiologyresearch.orgmicrobiologyresearch.org This effect was particularly pronounced for genes involved in oxidative phosphorylation, suggesting that PHS can repress mitochondrial respiratory functions at a transcriptional level. microbiologyresearch.org In yeast, the phosphorylated derivative P1P is a key signaling molecule that specifically regulates genes required for mitochondrial respiration, highlighting a conserved link between phytosphingosine lipids and mitochondrial function. embopress.orgnih.gov

Biophysical Interactions of Phytosphingosine-Derived Lipids with Cellular Membranes

Phytosphingosine is a fundamental structural component of cellular membranes, particularly within the stratum corneum of the skin, where it serves as a backbone for ceramides (B1148491) (phytoceramides). cymitquimica.comnih.gov These lipids are crucial for establishing and maintaining the skin's permeability barrier. nih.gov

The biophysical properties of phytoceramides significantly influence membrane organization. The C4-hydroxyl group on the phytosphingosine backbone is a key feature that allows for the formation of strong intermolecular hydrogen bonds. nih.gov This robust network of interactions leads to the formation of highly thermostable domains within model lipid membranes. nih.gov

However, this same hydroxyl group can also introduce structural perturbations. Infrared spectroscopy studies have shown that the C4-hydroxylation decreases the prevalence of tight, orthorhombic chain packing among the lipids. nih.gov It also lowers the miscibility of very long-chain (C24) phytoceramides with fatty acids, leading to phase separation within the membrane, a phenomenon confirmed by X-ray diffraction. nih.gov This structural heterogeneity can, paradoxically, increase the permeability of model membranes compared to those made with other types of ceramides, such as sphingosine (B13886) or dihydroceramide-based ones. nih.gov The complex interplay between strong domain formation and localized disorder created by phytosphingosine-derived lipids may confer resilience to the skin barrier against diverse external stressors. nih.gov

Enzymatic Modulation and Pathway Regulation by Phytosphingosine and PCA

Phytosphingosine and its derivatives directly and indirectly modulate the activity of key enzymes to regulate cellular signaling pathways. One of the well-documented effects of phytosphingosine is the inhibition of the pro-growth PI3K/Akt pathway through the dephosphorylation of Akt and its downstream target, p70S6k. nih.govnih.gov This dephosphorylation is mediated by protein phosphatases. nih.gov In other contexts, such as in melanocytes, phytosphingosine can induce the activation of extracellular signal-regulated kinase (ERK), which in turn leads to the phosphorylation and subsequent degradation of the MITF protein. researchgate.net

In plants and fungi, the levels of phytosphingosine and its phosphorylated form are regulated by enzymes like sphingosine kinase (SphK), which phosphorylates PHS to produce the signaling molecule P1P. biorxiv.orgasm.org Exogenous application of phytosphingosine can induce the transcription and activity of SphK, suggesting a feedback mechanism to control the balance of these bioactive lipids. biorxiv.org

The PCA component of Phytosphingosine PCA is pyrrolidone carboxylic acid, a key molecule in the skin's Natural Moisturizing Factor (NMF). ontosight.ainih.gov NMF is generated from the enzymatic breakdown of the protein filaggrin within corneocytes. Research has shown that topical application of phytoceramides can increase the levels of PCA in the stratum corneum. nih.gov This suggests that the phytosphingosine moiety may act as a signaling molecule that stimulates the synthesis of filaggrin and its subsequent enzymatic processing into NMF components, including PCA, thereby enhancing skin hydration. nih.gov

Physiological Implications and Biological Functions in Model Systems

Role in Epidermal Barrier Homeostasis and Hydration Mechanisms

The epidermal barrier, primarily located in the stratum corneum, is essential for preventing water loss and protecting against external aggressors. Phytosphingosine (B30862) PCA plays a significant role in maintaining this barrier's integrity and function through its influence on key structural and moisturizing components.

Influence on Filaggrin Processing and Natural Moisturizing Factor (NMF) Formation

Phytosphingosine has been shown to enhance skin moisture levels by stimulating the biosynthesis and degradation of filaggrin, a protein crucial for the formation of Natural Moisturizing Factor (NMF). researchgate.netnih.gov NMF is a complex of water-soluble compounds, including pyrrolidone carboxylic acid (PCA) and urocanic acid (UCA), that are highly effective at retaining water within the corneocytes, thus maintaining skin hydration. nih.govmdpi.comevonik.com

Research has demonstrated that phytosphingosine treatment can increase the expression of genes involved in keratinocyte differentiation, such as involucrin (B1238512) and transglutaminase 1. researchgate.netnih.gov More specifically, it significantly induces the expression of filaggrin, caspase-14, and bleomycin (B88199) hydrolase, all of which are integral to the production of NMF from filaggrin. researchgate.netnih.gov This effect translates to a measurable increase in PCA levels and enhanced skin hydration in human skin. researchgate.netnih.govresearchgate.netdovepress.com Studies have shown that topical application of phytosphingosine-containing formulations leads to a notable increase in the amount of PCA, a key component of NMF, within the corneocytes. nih.govdovepress.com

Gene/ProteinEffect of Phytosphingosine TreatmentReference
Filaggrin (FLG)Increased expression researchgate.netnih.govcosmeticsandtoiletries.com
Caspase-14Increased expression researchgate.netnih.gov
Bleomycin HydrolaseIncreased expression researchgate.netnih.gov
InvolucrinIncreased expression researchgate.netnih.govcosmeticsandtoiletries.com
Transglutaminase-1Increased expression researchgate.netnih.govcosmeticsandtoiletries.com
Pyrrolidone Carboxylic Acid (PCA)Increased levels in skin researchgate.netnih.govresearchgate.netdovepress.com

Impact on Stratum Corneum Lipid Organization and Lamellar Structures

The stratum corneum's barrier function relies heavily on its unique lipid composition, which consists of ceramides (B1148491), cholesterol, and free fatty acids arranged in highly organized lamellar structures. mdpi.comnih.gov Phytosphingosine is a fundamental component of certain ceramides, known as phytoceramides (e.g., Ceramide NP and AP), which are abundant in the human stratum corneum. nih.govdovepress.com

Contribution to Immune Response Modulation and Anti-Inflammatory Activities

Phytosphingosine and its derivatives are recognized for their ability to modulate immune responses and exert anti-inflammatory effects within the skin. researchgate.netnih.gov This is partly achieved through its interaction with peroxisome proliferator-activated receptors (PPARs), which are key regulators of epidermal cell growth, differentiation, and inflammation. nih.govnih.gov

Studies have shown that phytosphingosine can activate the transcriptional activity of PPARs in human keratinocytes. nih.govnih.gov This activation leads to a cascade of anti-inflammatory effects. For instance, phytosphingosine has been observed to inhibit the production of pro-inflammatory mediators like prostaglandin (B15479496) E2. cosmeticsandtoiletries.comnih.gov In ex vivo studies on human skin explants, phytosphingosine significantly inhibited the release of interleukin-1α (IL-1α), a key inflammatory cytokine, following UV-B irradiation. glenncorp.com Furthermore, it has been shown to inhibit the activation of protein kinase C (PKC), another pathway involved in inflammatory responses. myskinrecipes.com This multifaceted anti-inflammatory action makes phytosphingosine a significant contributor to skin homeostasis. researchgate.netmedchemexpress.com

Antimicrobial Properties and Interactions with Microbial Systems

Phytosphingosine is a natural component of the skin's defense system, exhibiting broad-spectrum antimicrobial activity. cosmeticsandtoiletries.comincidecoder.com It is effective against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and molds. cosmeticsandtoiletries.commyskinrecipes.com

Research has demonstrated its efficacy against pathogens relevant to skin conditions, such as Staphylococcus aureus and Propionibacterium acnes (now known as Cutibacterium acnes). cosmeticsandtoiletries.commyskinrecipes.comincidecoder.com Studies have determined the minimum concentrations of phytosphingosine required to inhibit the growth of various microbes, highlighting its potent antimicrobial action even at low concentrations. cosmeticsandtoiletries.commyskinrecipes.com For example, the concentration needed for growth inhibition of P. acnes within one hour was found to be 0.020%. cosmeticsandtoiletries.commyskinrecipes.com In vivo studies have confirmed these antimicrobial effects, showing a significant reduction in the microbial count on the skin after the application of phytosphingosine-containing emulsions. cosmeticsandtoiletries.commyskinrecipes.com

Furthermore, recent research into the skin microbiome has revealed a correlation between phytosphingosine-derived compounds and the presence of commensal, or beneficial, bacteria. researchgate.netbiorxiv.orgnih.gov In healthy skin, phytosphingosine and related compounds are associated with bacteria such as Paracoccus sp., Pseudomonas sp., and Lactobacillus iners. researchgate.netbiorxiv.orgnih.gov This suggests that phytosphingosine may play a role in maintaining a healthy skin microbiome, which is itself a crucial component of the skin's barrier and immune defense. biorxiv.org

Broader Metabolic Regulatory Roles

Emerging research indicates that the influence of phytosphingosine may extend beyond the skin to broader metabolic regulation.

Glucose-Lipid Metabolism Regulation

Recent studies have uncovered a potential role for phytosphingosine in the regulation of glucose and lipid metabolism. researchgate.netresearchgate.net Mechanistic investigations suggest that phytosphingosine can directly bind to and activate the hepatic peroxisome proliferator-activated receptor α (PPARα). researchgate.netresearchgate.net PPARα is a critical regulator of genes involved in glucose and lipid metabolism. mdpi.comnih.gov

Osteoblast Differentiation Processes

The intricate process of bone formation is meticulously orchestrated by specialized cells known as osteoblasts, which are responsible for synthesizing and mineralizing the bone matrix. Recent scientific inquiry has highlighted the significant role of various signaling molecules in modulating osteoblast differentiation and function. Among these, certain sphingolipids, including derivatives of phytosphingosine, have emerged as noteworthy regulators. While direct research on Phytosphingosine PCA in osteoblast differentiation is limited, studies on its closely related phosphorylated derivatives, namely phytosphingosine-1-phosphate (P1P) and O-cyclic phytosphingosine-1-phosphate (cP1P), provide valuable insights into the potential influence of this class of compounds on bone formation.

Emerging evidence suggests that phytosphingosine and its phosphorylated forms are involved in the signaling cascades that govern the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. researchgate.net Mesenchymal stem cells are multipotent progenitors that can differentiate into various cell types, including osteoblasts, chondrocytes, and adipocytes. promocell.com The commitment of MSCs to the osteogenic lineage is a critical step in bone development and regeneration.

A patent application has disclosed the use of P1P and its derivatives, such as cP1P and N-acetylphytosphingosine-1-phosphate (NAPS-1-P), for the promotion of osteoblast differentiation from adult stem cells. google.com This suggests a direct influence of these phytosphingosine metabolites on the cellular mechanisms driving bone formation. The application indicates that treating adult stem cells with these compounds can facilitate their differentiation into osteoblasts, a key process in bone regeneration. google.com

Further supporting the role of phytosphingosine derivatives in cellular differentiation, a study on O-cyclic phytosphingosine-1-phosphate (cP1P) has shed light on its molecular mechanisms of action. Although the primary focus of this particular study was on cardiomyocyte differentiation, it revealed that cP1P can influence signaling pathways that are also crucial for osteogenesis. mdpi.comresearchgate.net Specifically, the research demonstrated that cP1P is involved in modulating SMAD signaling pathways. mdpi.comresearchgate.net The SMAD family of proteins are key intracellular mediators of the Transforming Growth Factor-beta (TGF-β) superfamily of cytokines, which includes Bone Morphogenetic Proteins (BMPs). BMPs are potent inducers of osteoblast differentiation. orthobullets.com The study on cP1P noted that the related molecule, sphingosine-1-phosphate (S1P), influences osteoblast differentiation and bone formation through the S1PR-induced RhoA/ROCK/SMAD signaling cascade, leading to the phosphorylation of SMAD1/5/8. mdpi.com This suggests that cP1P may act through similar mechanisms to promote the differentiation of progenitor cells into osteoblasts.

The broader family of sphingolipids, to which phytosphingosine belongs, is increasingly recognized for its critical role in bone metabolism. nih.govnih.gov These lipids and their metabolites act as signaling molecules that can influence the balance between bone formation by osteoblasts and bone resorption by osteoclasts. nih.gov The differentiation of osteoblasts from their precursors is a pivotal aspect of maintaining this balance. nih.gov

The table below summarizes key findings from research on phytosphingosine derivatives and their impact on cellular differentiation processes relevant to osteogenesis.

CompoundModel SystemKey Findings on DifferentiationReference
Phytosphingosine-1-phosphate (P1P) Adult Stem CellsPromotes differentiation into osteoblasts. google.com
O-cyclic phytosphingosine-1-phosphate (cP1P) Adult Stem CellsPromotes differentiation into osteoblasts. google.com
O-cyclic phytosphingosine-1-phosphate (cP1P) Human Embryonic Stem CellsModulates SMAD1/5/8 signaling, a pathway also critical for osteoblast differentiation. mdpi.comresearchgate.net
N-acetylphytosphingosine-1-phosphate (NAPS-1-P) Adult Stem CellsPromotes differentiation into osteoblasts. google.com

Structure Activity Relationships and Molecular Design Principles for Phytosphingosine Based Compounds

Influence of Sphingoid Base Hydroxylation and Fatty Acid Chain Lengths on Biological Activity

The bioactivity of phytosphingosine-containing ceramides (B1148491) is significantly modulated by the hydroxylation of the sphingoid base and the length of the N-acylated fatty acid chain. These structural features influence everything from membrane permeability to cellular signaling.

The defining feature of phytosphingosine (B30862) is the presence of a hydroxyl group at the C4 position of the sphingoid base. researchgate.net This additional hydroxyl group, compared to sphingosine (B13886), provides an extra site for hydrogen bonding. mdpi.com This enhanced capacity for hydrogen bonding can lead to the formation of more thermostable domains within membranes. researchgate.net However, this C4-hydroxylation has also been shown to decrease the miscibility of phytoceramides with other lipids, such as lignoceric acid, and reduce the proportion of lipids in a tightly packed orthorhombic arrangement. researchgate.net Consequently, while forming strong hydrogen bonds, phytoceramides with very long C24 acyl chains have been observed to increase the permeability of model lipid membranes compared to their sphingosine or dihydrosphingosine counterparts with the same chain length. researchgate.net The hydroxylation of the sphingoid base can, therefore, create a complex interplay of effects, enhancing stability in some respects while altering packing and permeability in others.

The length of the fatty acid chain attached to the phytosphingosine base is another critical determinant of biological activity. In the stratum corneum, ceramides with very long acyl chains (e.g., C24) are essential for forming the impermeable lipid lamellae that constitute the skin's barrier. mdpi.com However, studies have shown that the biological effects of ceramides are highly dependent on their acyl chain length. For instance, while long-chain ceramides are crucial for barrier function, a decrease in the average ceramide chain length is often observed in diseased skin conditions like atopic dermatitis. researchgate.netsci-hub.se

Research on phytoceramides with diverse fatty acid chain lengths has demonstrated that mixtures of phytoceramides with varied chain lengths (derived from natural oils) can improve skin barrier recovery and hydration more effectively than a single C18-phytoceramide. nih.gov This suggests that a diversity of chain lengths is important for optimal physiological function. Furthermore, the enzyme DEGS2, which is involved in producing phytosphingosine-ceramides, exhibits higher hydroxylase activity towards substrates containing very-long-chain fatty acids (≥C21) compared to long-chain fatty acids (C11-C20). researchgate.net This indicates a biological preference for the synthesis of very-long-chain phytoceramides.

The following table summarizes findings on how these structural variations impact biological properties:

Structural FeatureObservationBiological ImplicationReference(s)
Sphingoid Base Hydroxylation (C4-OH) Increased hydrogen bonding capability.Formation of more thermostable domains in membranes. researchgate.net
Decreased miscibility with lignoceric acid and reduced orthorhombic packing.Increased permeability of model membranes with very long acyl chains. researchgate.net
Fatty Acid Chain Length Very long chains (e.g., C24) are prevalent in healthy skin.Essential for forming impermeable lipid lamellae in the skin barrier. mdpi.com
A decrease in average chain length is associated with skin barrier dysfunction.Implicated in conditions like atopic dermatitis. researchgate.netsci-hub.se
Mixtures of phytoceramides with diverse chain lengths show enhanced skin barrier recovery.Diversity in chain length is beneficial for skin hydration and repair. nih.gov
DEGS2 enzyme shows higher activity for very-long-chain fatty acids (≥C21).Preferential synthesis of very-long-chain phytoceramides. researchgate.net

Correlation Between Molecular Structure and Membrane Integration/Dynamics

The amphipathic nature of phytosphingosine, with its hydrophobic alkyl chain and hydrophilic headgroup containing hydroxyl and amino moieties, allows for its integration into cellular membranes. vulcanchem.com Once integrated, the specific structure of phytosphingosine-based compounds significantly influences the organization and dynamics of the lipid bilayer.

The additional hydroxyl group at the C4 position of phytosphingosine is a key factor in its interaction with membranes. This hydroxyl group can participate in an extensive network of hydrogen bonds with neighboring lipids and water molecules, which can stabilize the membrane structure. royalsocietypublishing.org Atomistic molecular dynamics simulations have shown that the additional hydroxyl group in phytosphingosine-based ceramides (Cer[NP]) compared to sphingosine-based ceramides (Cer[NS]) leads to a slightly denser hydrogen bonding network. acs.org This can result in more ordered membrane domains. researchgate.net

However, the influence of phytosphingosine on membrane structure is complex. While it can form highly ordered domains, it can also induce phase separation. researchgate.net For example, N-stearoylphytosphingosine (Cer[NP]) has been shown to induce a new phase in dimyristoylphosphatidylcholine (B1235183) (DMPC) membranes. nih.gov The incorporation of phytosphingosine ceramides into DMPC vesicles leads to an increase in both membrane thickness and vesicle radius. nih.gov This suggests that phytosphingosine can significantly alter the physical properties of the membranes into which it is incorporated.

The table below outlines the correlation between the structural features of phytosphingosine-based compounds and their effects on membrane integration and dynamics.

Structural FeatureEffect on Membrane Integration/DynamicsResearch FindingReference(s)
Amphipathic Structure Enables integration into lipid bilayers.The hydrophobic tail embeds in the membrane core while the hydrophilic head interacts with the aqueous environment. vulcanchem.com
C4-Hydroxyl Group Enhances hydrogen bonding network.Leads to more ordered membrane domains and can increase membrane thickness. researchgate.netroyalsocietypublishing.orgnih.gov
Can induce phase separation.N-stearoylphytosphingosine can induce the formation of a new phase in DMPC membranes. nih.gov
Ratio to Other Ceramides Influences lateral lipid packing.A higher ratio of CER NP to CER NS can increase the proportion of lipids in a hexagonal packing arrangement. acs.org

Principles of Modifying Phytosphingosine for Enhanced Bioactivity

One principle of modification is to enhance the interaction with specific biological targets. For example, the synthesis of O-cyclic phytosphingosine-1-phosphate (cP1P), a chemically modified analogue of sphingosine-1-phosphate (S1P), was designed to improve specificity and binding affinity to S1P receptors. mdpi.com The cyclization of the phosphate (B84403) group in cP1P alters its conformation, leading to enhanced bioactivity in promoting the differentiation of human embryonic stem cells into cardiomyocytes. mdpi.com

Another approach involves acylating the phytosphingosine backbone with different fatty acids to create novel ceramide analogues. For instance, eight different d-ribo-phytosphingosine derivatives were synthesized by reacting phytosphingosine with various acyl chlorides. nih.gov The biological evaluation of these derivatives in cancer cells revealed that some of them could enhance the effects of radiation therapy, with one particular derivative showing the highest radiosensitizing effect. nih.gov This demonstrates that the nature of the acyl chain can be tailored to achieve specific therapeutic outcomes.

Furthermore, modifications can be made to improve the physicochemical properties of phytosphingosine, such as solubility and stability. The attachment of polyethylene (B3416737) glycol (PEG) to sphingolipid derivatives is one such strategy. google.com While phytosphingosine itself can have limited solubility, creating PEGylated derivatives can improve its formulation characteristics for cosmetic and pharmaceutical applications. google.com Similarly, the creation of tetraacetylphytosphingosine (B11937273) (TAPS) is a modification that can enhance stability and bioactivity. marketresearchintellect.com

The synthesis of these modified compounds often involves stereocontrolled chemical reactions to ensure the desired configuration at the chiral centers of the phytosphingosine molecule, which is crucial for their biological activity. nih.govacs.org

The following table summarizes some principles and examples of phytosphingosine modification.

Modification PrincipleExample of ModificationDesired OutcomeReference(s)
Enhance Target Specificity Cyclization of the phosphate group in phytosphingosine-1-phosphate to form O-cyclic phytosphingosine-1-phosphate (cP1P).Improved binding affinity and specificity for S1P receptors, leading to enhanced cell differentiation effects. mdpi.com
Tailor Biological Activity Acylation with diverse acyl chlorides to create a library of phytosphingosine derivatives.Identification of derivatives with specific biological activities, such as enhancing radiosensitivity in cancer cells. nih.gov
Improve Physicochemical Properties Attachment of polyethylene glycol (PEG) to the phytosphingosine structure.Increased solubility and improved formulation characteristics for cosmetic and pharmaceutical use. google.com
Enhance Stability and Bioactivity Acetylation of hydroxyl groups to form tetraacetylphytosphingosine (TAPS).Improved stability and potentially enhanced biological effects. marketresearchintellect.com

Future Directions and Research Gaps in Phytosphingosine Pca Science

Elucidation of Specific Receptor-Mediated Signaling Cascades Involving Phytosphingosine (B30862) PCA

A significant gap in current knowledge is the precise identification of cell surface receptors that may be targeted by Phytosphingosine PCA. While research has illuminated the signaling roles of its precursor, phytosphingosine (PHS), and its phosphorylated metabolite, phytosphingosine-1-phosphate (PHS1P), the direct receptor interactions of the PCA salt form remain largely unexplored.

Current Findings and Future Questions:

G-Protein-Coupled Receptors (GPCRs): PHS1P, a metabolite of PHS, is known to be active in stress signaling, which is mediated by a G-protein α-subunit in plants. This activity draws parallels to the well-documented signaling of sphingosine-1-phosphate (S1P) through its family of S1P receptors (S1PR1-5) in mammals, which are implicated in cell growth and apoptosis inhibition. A crucial future direction is to investigate whether PHS1P, and by extension the metabolic products of this compound, interacts with known S1P receptors or possesses its own distinct set of GPCRs in human cells.

Nuclear Receptors: Studies have shown that phytosphingosine can act as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly activating the transcriptional activity of PPARγ in human keratinocytes. Mechanistic investigations confirm that PHS can directly bind to hepatic PPARα, influencing the expression of genes related to glucose and lipid metabolism. Future research should aim to determine if the PCA moiety alters the binding affinity or activation potential of phytosphingosine for various PPAR isoforms.

Other Receptor Systems: Early research indicated that PHS and its derivatives could modulate muscarinic acetylcholine (B1216132) receptor-mediated signaling pathways in C. elegans. This suggests that the signaling potential of phytosphingosine and its related compounds may extend beyond the well-established sphingolipid-related pathways, warranting a broader screening for novel receptor interactions.

The elucidation of these signaling cascades is fundamental to understanding how this compound exerts its biological effects and could reveal novel mechanisms for therapeutic intervention.

Comprehensive Mapping of this compound Metabolic Transformations in Biological Systems

While the metabolic pathways of sphingolipids are generally understood, a detailed map of the specific transformations of exogenously applied this compound in biological systems, particularly in human skin, is incomplete. Understanding its absorption, conversion into other bioactive molecules, and eventual degradation is critical for optimizing its use.

Known Metabolic Steps and Research Gaps:

Phosphorylation: A key metabolic step for phytosphingosine is its conversion to PHS1P by the enzyme sphingosine (B13886) kinase (SphK). This phosphorylation is often a critical activation step, turning the precursor into a potent signaling molecule. A research priority is to quantify the rate and extent of this conversion when this compound is the starting substrate.

Ceramide Synthesis: PHS serves as a backbone for the synthesis of phytoceramides, which are integral to the skin's permeability barrier. Treatment of keratinocytes with PHS has been shown to significantly increase the content of ceramide NP by stimulating the expression of the enzyme dihydroceramide (B1258172) C4-desaturase (DES2). It remains to be determined how the PCA salt form influences the bioavailability of phytosphingosine for this crucial ceramide synthesis pathway.

Degradation: The final step in the sphingolipid degradative pathway is the irreversible conversion of the phosphorylated form (S1P/PHS1P) into other components by S1P lyase. Additionally, the phosphate (B84403) group can be reversibly removed by S1P phosphatase. A comprehensive metabolic map would need to characterize the activity of these enzymes on the metabolites of this compound and identify the final breakdown products. The metabolic fate of the pyrrolidone carboxylic acid (PCA) component after dissociation also needs to be clarified within this context.

Future research employing advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is required to trace the metabolic fate of this compound, identify all intermediate metabolites, and understand the regulatory enzymes involved.

Development of Advanced Computational Models for Structure-Function Prediction

Computational modeling provides a powerful tool for predicting how the molecular structure of a compound influences its biological activity. For this compound, developing advanced models could accelerate research by identifying likely biological targets and explaining the compound's mechanism of action at a molecular level.

Current Modeling Efforts and Future Needs:

Lipid Bilayer Simulations: Molecular dynamics (MD) simulations have been instrumental in studying how phytosphingosine-containing ceramides (B1148491) integrate into the stratum corneum lipid matrix. These models show that the additional hydroxyl group in the phytosphingosine headgroup leads to the formation of stronger hydrogen bond networks, which is crucial for skin barrier stability.

Predicting Interactions: Future computational work should focus specifically on this compound. Models are needed to predict how the presence of the PCA counter-ion affects the behavior of phytosphingosine. Does it enhance its penetration through lipid membranes? How does it alter the molecule's interaction with enzyme active sites or receptor binding pockets?

All-Atom Simulations: All-atom molecular dynamic simulations have already been used to gain insight into the role of novel phytosphingosine-based ceramides in the lamellar organization of the skin barrier. Expanding these models to simulate the behavior of this compound within a complex biological environment, including its interactions with proteins and membranes, could provide invaluable predictive data.

The development of such in silico tools would enable a more rational design of future studies and help to refine the applications of this compound in dermatology and beyond.

Exploration of Novel Biological Targets and Research Avenues

Beyond its established role in skin barrier function, the constituent parts of this compound suggest a range of untapped therapeutic possibilities. Future research should explore novel biological targets and expand the scope of its potential applications.

Emerging Areas of Investigation:

Metabolic Diseases: Recent discoveries have linked gut microbiota-produced phytosphingosine to the regulation of glucose and lipid metabolism through the activation of the PPARα receptor. This opens a novel research avenue exploring whether topically or systemically available this compound could influence metabolic disorders.

Oncology: Phytosphingosine has been shown to induce apoptosis in human cancer cells through mechanisms that include death receptor-independent caspase-8 activation and modulation of the PI 3-kinase/Akt and p38 MAPK pathways. Investigating this compound as a potential therapeutic agent or adjuvant in cancer treatment represents a promising, albeit nascent, field of study.

Immunomodulation and Systemic Resistance: In plants, PHS is a key signaling molecule that can induce systemic acquired resistance against pathogens. This immunomodulatory capacity is a compelling area for future research in mammals. Exploring whether this compound can modulate immune responses in the skin or other tissues could lead to new treatments for inflammatory or infectious diseases. Pharmacological interference with sphingolipid metabolizing enzymes is already being explored as a novel therapeutic strategy.

The exploration of these diverse biological activities will be crucial in defining the next chapter of this compound science, potentially expanding its utility far beyond its current applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying PCA (Pyrrolidone Carboxylic Acid) levels in epidermal studies involving phytosphingosine?

  • Methodological Answer : PCA levels can be measured using liquid chromatography-mass spectrometry (LC-MS) to detect metabolites in skin layers. Additionally, mRNA expression analysis of enzymes involved in filaggrin processing (e.g., CAPN1, CASP14, and bleomycin hydrolase (BH)) is critical. For example, BH activity assays can be performed using fluorogenic substrates, while RT-qPCR quantifies gene expression .

Q. How does phytosphingosine influence the synthesis of PCA in the stratum corneum?

  • Methodological Answer : Phytosphingosine enhances PCA synthesis by upregulating filaggrin (FLG) fragmentation via increased expression of CAPN1, CASP14, and BH. Experimental designs should include epidermal cell cultures treated with phytosphingosine, followed by mRNA profiling and enzymatic activity assays. Metabolomic profiling (e.g., LC-MS) can confirm PCA accumulation, as shown in studies where phytosphingosine increased PCA content by 40–60% compared to controls .

Q. What statistical methods are suitable for analyzing PCA-derived metabolomic data?

  • Methodological Answer : Principal Component Analysis (PCA) is widely used for dimensionality reduction in metabolomics. For linear datasets, traditional PCA (via singular value decomposition) identifies variance-driven axes. For non-linear or sparse data, Hellinger-transformed PCA (tb-PCA) avoids "double-zero" artifacts common in ecological or heterogeneous datasets. Software like R’s vegan package or Bioconductor’s pcaMethods can handle missing data .

Advanced Research Questions

Q. How can researchers resolve contradictions in PCA content data when using different experimental treatments (e.g., synthetic enhancers vs. ion mixtures)?

  • Methodological Answer : Comparative ion profiling and dose-response studies are essential. For instance, phytosphingosine-containing synthetic enhancers (SE) increased BH activity by 2.5-fold, while ion mixtures (IM) with identical Na, K, Mg, Ca, and Zn concentrations did not. Researchers should analyze trace ions (e.g., Fe, Cu) or non-ion components in SE using inductively coupled plasma mass spectrometry (ICP-MS) to identify drivers of enzymatic activation .

Q. What strategies are effective for integrating proteomic and metabolomic data using PCA in phytosphingosine studies?

  • Methodological Answer : Multi-omics integration requires joint PCA or multi-block analysis. For example, serum proteomics (e.g., cholesterol metabolism pathways) can be combined with metabolomic PCA plots to identify overlapping nodes like phytosphingosine and sphingolipid metabolites. Pathway enrichment tools (KEGG, Reactome) and network analysis (Cytoscape) help visualize interactions, as demonstrated in studies linking phytosphingosine to glucose metabolism dysregulation .

Q. How should researchers design experiments to account for variability in filaggrin degradation kinetics across different skin models?

  • Methodological Answer : Use stratified 3D epidermal models or human skin explants with controlled hydration levels. Include internal controls (e.g., CASP14-knockdown models) to normalize filaggrin processing rates. Time-course experiments with phytosphingosine treatment (e.g., 0–48 hours) and LC-MS-based NMF quantification can capture dynamic PCA synthesis. Confocal microscopy with FLG-specific antibodies validates spatial protein distribution .

Data Contradiction Analysis

Q. Why do some studies report no significant increase in PCA despite phytosphingosine treatment?

  • Methodological Answer : Contradictions may arise from differences in skin model viability or ion composition. For example, studies using immortalized keratinocyte lines (e.g., HaCaT) may lack endogenous FLG expression. Validate models via baseline FLG mRNA quantification and ensure treatment formulations match physiological ion ratios. Cross-reference with in vivo studies using tape-stripped stratum corneum samples .

Methodological Best Practices

  • Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Data Validation : Employ member checking or audit trails for qualitative PCA-driven studies .
  • Ethical Compliance : For human studies, detail participant selection criteria and informed consent protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.